molecular formula C18H16BrN7O2S B3014068 N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide CAS No. 1116061-22-3

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide

Cat. No.: B3014068
CAS No.: 1116061-22-3
M. Wt: 474.34
InChI Key: SPIHOLJEEIJJMI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a pyrimidoindole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical conversion of 5-azido-4-phenylpyrimidine to 5H-pyrimido[5,4-b]indole . This intermediate is then subjected to further reactions to introduce the chlorobenzyl and thioacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHOLJEEIJJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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